Lipophilicity (LogP) Comparison: 4-Chlorophenyl vs. 4-Methoxyphenyl and 4-Nitrophenyl Analogs
The 4-chlorophenyl-substituted oxazolone (71977-20-3) exhibits a computed octanol-water partition coefficient (LogP) of 7.3 [1], substantially higher than the 4-methoxyphenyl analog (88351-58-0, LogP ≈ 5.9) and the 4-nitrophenyl analog (88351-54-6, LogP ≈ 5.8) [2]. This represents a greater than 10-fold increase in predicted lipophilicity, directly attributable to the chlorine substituent's hydrophobicity.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.3 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl) analog (CAS 88351-58-0): LogP ≈ 5.9; 2-(4-Nitrophenyl) analog (CAS 88351-54-6): LogP ≈ 5.8 |
| Quantified Difference | ΔLogP = +1.4 to +1.5 (approximately 25–30-fold higher partition coefficient) |
| Conditions | Computed LogP using atom-based prediction method (MolAid / Chem960 databases) |
Why This Matters
Higher LogP predicts superior membrane permeability and altered pharmacokinetic distribution, making the 4-chlorophenyl analog the preferred choice for cellular uptake-dependent assays where the methoxy or nitro analogs may underperform.
- [1] MolAid. 2-(4-Chlorophenyl)-4-[(pyren-1-yl)methylidene]-1,3-oxazol-5(4H)-one (71977-20-3). Computed LogP = 7.3. https://www.molaid.com (accessed 2026-05-06). View Source
- [2] MolAid. 2-(4-Nitrophenyl)-4-[(pyren-1-yl)methylidene]-1,3-oxazol-5(4H)-one (CAS 88351-54-6). Computed LogP ≈ 5.8. https://www.molaid.com (accessed 2026-05-06). View Source
